![molecular formula C20H21N5 B10830885 16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGC-PIKFYVE-1 is a highly potent and cell-active chemical probe that inhibits phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This kinase is involved in various cellular processes, including endosomal transport, membrane trafficking, and lysosomal function . SGC-PIKFYVE-1 has been extensively studied for its selectivity and efficacy in inhibiting PIKfyve, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGC-PIKFYVE-1 is synthesized from a library of indolyl pyrimidinamines. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for SGC-PIKFYVE-1 are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SGC-PIKFYVE-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity . It does not typically undergo oxidation or reduction reactions under standard laboratory conditions.
Common Reagents and Conditions
Common reagents used in the synthesis of SGC-PIKFYVE-1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various functional group precursors . The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major product formed from the synthesis of SGC-PIKFYVE-1 is the indolyl pyrimidinamine core with specific functional groups that confer its inhibitory activity against PIKfyve .
Scientific Research Applications
SGC-PIKFYVE-1 has a wide range of scientific research applications:
Mechanism of Action
SGC-PIKFYVE-1 exerts its effects by inhibiting the activity of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a critical lipid involved in endosomal and lysosomal functions . By blocking PIKfyve, SGC-PIKFYVE-1 affects various cellular processes, including membrane trafficking, endosomal transport, and viral entry .
Comparison with Similar Compounds
Similar Compounds
YM201636: Another PIKfyve inhibitor that has shown potential in treating neurodegenerative diseases.
Uniqueness of SGC-PIKFYVE-1
SGC-PIKFYVE-1 is unique due to its high selectivity and potency in inhibiting PIKfyve. Unlike other inhibitors, it lacks the canonical morpholine hinge-binder of classical lipid kinase inhibitors, resulting in non-overlapping kinase off-targets . This distinct chemotype makes SGC-PIKFYVE-1 a valuable tool for studying PIKfyve-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C20H21N5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine |
InChI |
InChI=1S/C20H21N5/c1-25(2)10-4-5-13-8-9-16-15(11-13)18-17(23-16)7-3-6-14-12-22-20(21)24-19(14)18/h8-9,11-12,23H,3,6-7,10H2,1-2H3,(H2,21,22,24) |
InChI Key |
DORZPJWJOBMQKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


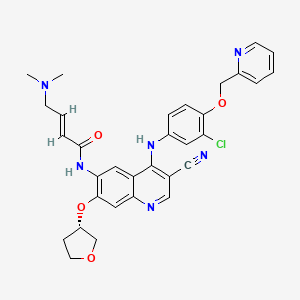
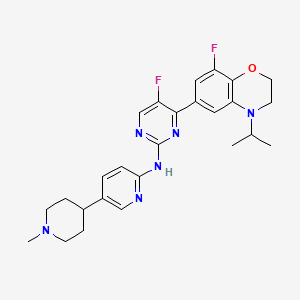
![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)
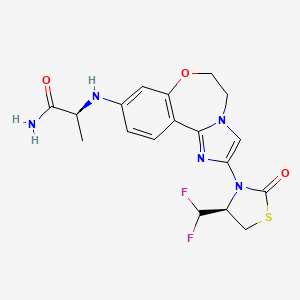

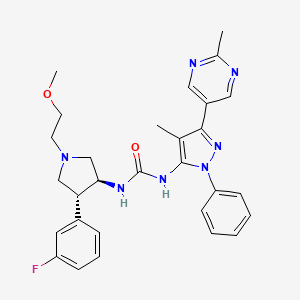
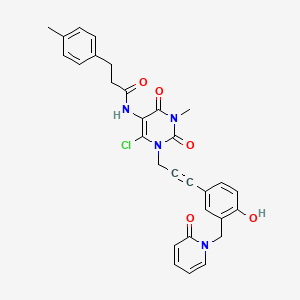
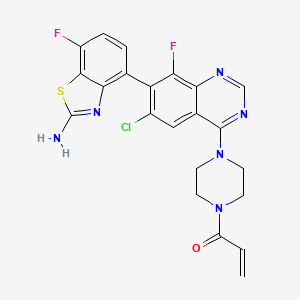

![(2S)-N-[4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]-2-[[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino]-4,4-dimethylpentanamide](/img/structure/B10830870.png)
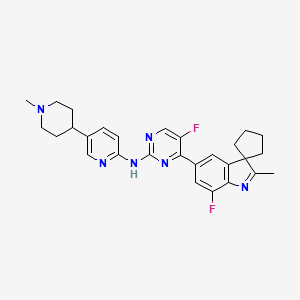
![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)

![4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10830891.png)
